4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
CAS No.: 338406-03-4
Cat. No.: VC6847976
Molecular Formula: C15H14Cl2N2O4S
Molecular Weight: 389.25
* For research use only. Not for human or veterinary use.
![4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate - 338406-03-4](/images/structure/VC6847976.png)
Specification
CAS No. | 338406-03-4 |
---|---|
Molecular Formula | C15H14Cl2N2O4S |
Molecular Weight | 389.25 |
IUPAC Name | [4-chloro-2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Standard InChI | InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-7-10(16)9-11(14)15(20)18-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H,18,20) |
Standard InChI Key | JDFYHTAQNIREQZ-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic IUPAC name, 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, reflects its dual chloro substituents and functional groups. Based on analogues such as 5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate and 4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate , its theoretical molecular formula is C₁₅H₁₄Cl₂N₂O₄S, with a molecular weight of 389.25 g/mol.
Table 1: Comparative Molecular Properties of Related Sulfamates
Spectroscopic Characterization
While experimental data for the target compound is absent, structural analogues provide insights into expected spectroscopic signatures:
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¹H NMR: The 2-chloroanilino group would exhibit aromatic protons as doublets (δ 7.2–7.8 ppm), while the N,N-dimethylsulfamate’s methyl groups resonate as singlets near δ 3.0 ppm.
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IR Spectroscopy: Stretching vibrations for the carbonyl (C=O, ~1,680 cm⁻¹) and sulfonate (S=O, ~1,350 cm⁻¹) groups would dominate .
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Mass Spectrometry: A molecular ion peak at m/z 389.25 (M⁺) with fragmentation patterns corresponding to chlorine loss and sulfamate cleavage .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis likely follows a multi-step protocol analogous to 5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate:
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Chlorination: Introduction of chlorine at the 4-position of 2-hydroxybenzaldehyde via electrophilic substitution.
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Sulfamation: Reaction with N,N-dimethylsulfamoyl chloride to form the sulfamate ester.
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Amidation: Coupling 2-chloroaniline to the carbonyl group using carbodiimide-based activating agents.
Key challenges include regioselectivity in chlorination and minimizing hydrolysis of the sulfamate group during amidation .
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column) are essential for isolating the target compound from positional isomers. Reported yields for analogous syntheses range from 45–60%, with purity >95% achievable via recrystallization from ethanol-water mixtures .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is inferred from structurally similar sulfamates:
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Polar Solvents: Moderately soluble in DMSO (~25 mg/mL) and DMF (~15 mg/mL).
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Aqueous Media: Limited solubility (<0.1 mg/mL in pH 7.4 buffer) .
Stability studies on analogues indicate decomposition above 200°C and sensitivity to prolonged UV exposure .
Crystallographic Data
X-ray diffraction of 5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate reveals a planar aromatic core with dihedral angles of 12.5° between the phenyl and anilino rings. The sulfamate group adopts a tetrahedral geometry, with S–O bond lengths of 1.43–1.45 Å.
Challenges and Future Directions
Synthetic Limitations
Current methodologies suffer from low regioselectivity in chlorination steps and costly purification requirements. Flow chemistry approaches may enhance scalability .
Toxicity and Environmental Impact
While no data exists for the target compound, chlorinated aromatics generally pose ecological risks. In silico predictions using EPI Suite estimate a bioconcentration factor (BCF) of 320, indicating moderate bioaccumulation potential.
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